molecular formula C29H20N2O5 B304659 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one CAS No. 190074-19-2

3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one

Cat. No. B304659
CAS RN: 190074-19-2
M. Wt: 476.5 g/mol
InChI Key: PKGVVMPOWWFWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that belongs to the family of benzoxazoles. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis (programmed cell death). This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one have been studied extensively in vitro and in vivo. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, this compound has also been reported to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one in lab experiments include its high potency, selectivity, and reproducibility. However, the limitations of using this compound include its low solubility in water and its potential toxicity to healthy cells.

Future Directions

There are several future directions for the research on 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one. Firstly, the mechanism of action of this compound needs to be further elucidated to fully understand its antitumor activity. Secondly, the potential applications of this compound in other fields such as material science and organic synthesis need to be explored. Finally, the development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.
Conclusion:
In conclusion, 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, and its mechanism of action needs to be further elucidated. The development of more efficient and reproducible synthesis methods for this compound is necessary to facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of 3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one involves the reaction of 3-aminobenzoic acid with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final compound. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.

Scientific Research Applications

3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has also been reported to possess antibacterial and antifungal properties.

properties

CAS RN

190074-19-2

Product Name

3-Benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one

Molecular Formula

C29H20N2O5

Molecular Weight

476.5 g/mol

IUPAC Name

3-benzyl-6-(3-benzyl-2-oxo-1,3-benzoxazole-6-carbonyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C29H20N2O5/c32-27(21-11-13-23-25(15-21)35-28(33)30(23)17-19-7-3-1-4-8-19)22-12-14-24-26(16-22)36-29(34)31(24)18-20-9-5-2-6-10-20/h1-16H,17-18H2

InChI Key

PKGVVMPOWWFWIV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)C4=CC5=C(C=C4)N(C(=O)O5)CC6=CC=CC=C6)OC2=O

Origin of Product

United States

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